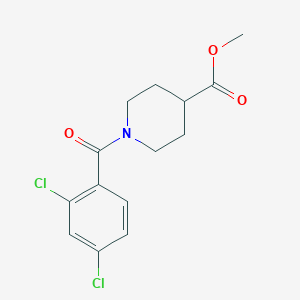

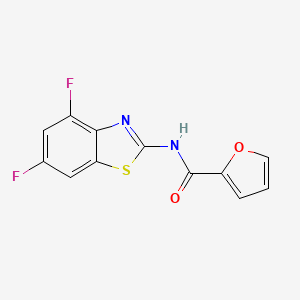

1-(Methylsulfonyl)-3-(thiophen-3-yl)pyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

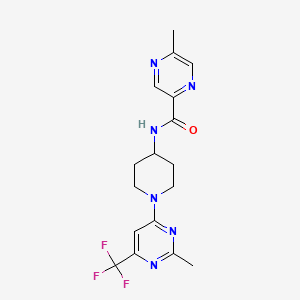

1-(Methylsulfonyl)-3-(thiophen-3-yl)pyrrolidine, also known as MS-33, is a pyrrolidine-based compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound has shown promising results in various preclinical studies, making it a subject of interest for researchers in the field of medicinal chemistry.

科学的研究の応用

Organic Synthesis and Medicinal Chemistry Applications

Sulfenylation of Pyrroles and Indoles : The sulfenylation of 1-substituted pyrroles and indoles, a process relevant to the synthesis of various sulfur-containing heterocyclic compounds, has been studied. The process utilizes activating or weakly deactivating substituents towards electrophilic substitution, such as alkyl and phenylsulfonylethyl groups. This method facilitates the synthesis of tri- and tetrasubstituted pyrroles and disubstituted indoles, showcasing the potential of sulfur-containing reagents in diversifying pyrrole and indole derivatives (Gilow et al., 1991).

Ring-Opening/Ring-Closing Protocols : A study explored the ring-opening of 3-nitro-4-(phenylsulfonyl)thiophene with amines, followed by modification leading to N-fused pyrroles. This approach underscores a versatile method to access N-fused pyrroles, highlighting the utility of 1-(Methylsulfonyl)-3-(thiophen-3-yl)pyrrolidine derivatives in synthesizing compounds of synthetic and biological interest (Bianchi et al., 2014).

Catalytic Asymmetric Cycloadditions : Enantioenriched 3-pyrrolines have been synthesized through a highly enantioselective catalyzed 1,3-dipolar cycloaddition of azomethine ylides with bis-sulfonyl ethylene, followed by a reductive elimination of the sulfonyl group. This method presents a novel strategy for the enantioselective synthesis of biologically active compounds, including C-azanucleosides, demonstrating the application of sulfonyl compounds in asymmetric synthesis (López-Pérez et al., 2008).

Synthesis of Anticancer Agents : Research has focused on the synthesis of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide as potential anticancer agents. This work involves the use of mesitylene sulfonyl chloride in the synthesis of compounds with significant cytotoxic effects on various cancer cell lines, indicating the potential of sulfonamide derivatives in anticancer drug development (Redda et al., 2011).

Material Science Applications

- Synthesis of Polyphenylquinoxalines : Thioether-bridged polyphenylquinoxalines have been synthesized for applications in material science. These polymers exhibit good solubility, thermal stability, and optical properties, making them suitable for high-refractive-index applications and low-birefringence materials. The incorporation of sulfur-containing moieties like those in this compound derivatives contributes to the unique properties of these materials (Li et al., 2010).

特性

IUPAC Name |

1-methylsulfonyl-3-thiophen-3-ylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S2/c1-14(11,12)10-4-2-8(6-10)9-3-5-13-7-9/h3,5,7-8H,2,4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHAGYIHLSQHTEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(C1)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[benzenesulfonyl(methyl)amino]-N-(3-hydroxypropyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2882858.png)

![[2-(4-Methoxyphenyl)sulfonyl-1-phenylethyl] thiocyanate](/img/structure/B2882860.png)

![1,3-dimethyl-6-[(2-methylphenyl)amino]-5-(3-nitrophenyl)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B2882861.png)

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4'-fluoro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2882864.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2882866.png)

![3-[(1,3-Dioxoisoindol-2-yl)methyl]-1-ethylpyrazole-4-carbaldehyde](/img/structure/B2882867.png)